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1,1-Diethoxy-2-methylbutane

Gas Chromatography Flavor Analysis Retention Index

1,1-Diethoxy-2-methylbutane (also known as 2-methylbutyraldehyde diethyl acetal) is a C9H20O2 acetal formed by the condensation of ethanol with 2-methylbutanal. It is a colorless liquid with a boiling point of approximately 162 °C at 760 mmHg and a density of ~0.8 g/cm³, belonging to the broader class of flavoring acetals.

Molecular Formula C9H20O2
Molecular Weight 160.25 g/mol
CAS No. 3658-94-4
Cat. No. B3036575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Diethoxy-2-methylbutane
CAS3658-94-4
Molecular FormulaC9H20O2
Molecular Weight160.25 g/mol
Structural Identifiers
SMILESCCC(C)C(OCC)OCC
InChIInChI=1S/C9H20O2/c1-5-8(4)9(10-6-2)11-7-3/h8-9H,5-7H2,1-4H3
InChIKeyPAPSQZAQCBGYCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Diethoxy-2-methylbutane (CAS 3658-94-4): Core Physicochemical & Regulatory Identity for Flavor and Synthesis Procurement


1,1-Diethoxy-2-methylbutane (also known as 2-methylbutyraldehyde diethyl acetal) is a C9H20O2 acetal formed by the condensation of ethanol with 2-methylbutanal. It is a colorless liquid with a boiling point of approximately 162 °C at 760 mmHg and a density of ~0.8 g/cm³, belonging to the broader class of flavoring acetals . This compound is explicitly listed in the European Food Safety Authority (EFSA) flavoring substances database and bears the Council of Europe (CoE) number 10013, confirming its regulatory recognition for food flavoring applications [1][2]. Its primary functional role is as a stable, latent precursor to 2-methylbutanal, a potent aroma-active aldehyde valued for nutty, chocolate, and fruity notes in distilled spirits and baked goods [3].

Why 1,1-Diethoxy-2-methylbutane Cannot Be Replaced by Generic Diethyl Acetals: Structural Isomerism Dictates Olfactory and Physical Performance


Superficially similar diethyl acetals such as 1,1-diethoxy-3-methylbutane (isovaleraldehyde diethyl acetal), 1,1-diethoxybutane (butyraldehyde diethyl acetal), and 1,1-diethoxy-2-methylpropane (isobutyraldehyde diethyl acetal) all share the acetal functional group, yet their substitution pattern and carbon skeleton differ fundamentally [1]. These structural variations produce distinct chromatographic retention behavior, markedly different organoleptic profiles, and non-identical physical properties—for instance, boiling points range from 138 °C to 162 °C across this congener series [2]. Crucially, only 1,1-diethoxy-2-methylbutane serves as a controlled-release precursor for the specific Strecker aldehyde 2-methylbutanal (not 3-methylbutanal or butanal), and the resulting aroma note (nutty-cocoa with a fruity undertone) cannot be replicated by the isomeric 3-methylbutanal-derived acetal, which delivers a different sensory character [3]. Regulatory acceptance also varies: 1,1-diethoxy-3-methylbutane carries FEMA 4371 and JECFA 1730 designations, while 1,1-diethoxy-2-methylbutane holds a distinct CoE identifier, meaning generic interchange may violate formulation compliance [1][4]. These orthogonal points of divergence—chromatographic, sensory, and regulatory—make blind substitution scientifically and commercially untenable.

Quantitative Head-to-Head Evidence for 1,1-Diethoxy-2-methylbutane Selection: Retention Index, Olfactory Threshold, Hydrolytic Release, and Flash Point


Chromatographic Discrimination on Standard Non-Polar GC Columns: Kovats RI Difference of 102 Units vs. Positional Isomer 1,1-Diethoxy-3-methylbutane

Gas chromatographic retention behavior on a DB-5 non-polar capillary column provides a definitive analytical fingerprint. Under identical ramp conditions (40 °C to 250 °C at 4 K/min, He carrier gas), 1,1-diethoxy-2-methylbutane exhibits a Kovats retention index (RI) of 953 [1]. Its positional isomer, 1,1-diethoxy-3-methylbutane (isovaleraldehyde diethyl acetal), elutes at RI 851 under comparable non-polar GC conditions, yielding a substantial ΔRI of 102 units [2]. This large difference enables unambiguous chromatographic resolution. For context, the linear congener 1,1-diethoxybutane (RI ~880 on DB-5) [3] and the dimethyl acetal analog 1,1-dimethoxy-2-methylbutane (shorter retention) are also well resolved from the target compound.

Gas Chromatography Flavor Analysis Retention Index

Precursor-Specific Olfactory Performance: Fruity Zone Attribution in Cognac via GC-Olfactometry Confirms Unique Sensory Role Relative to Other Diethyl Acetals

In a comprehensive GC-O-MS study of Cognac wine distillate, 1,1-diethoxy-2-methylbutane was identified within a 'fruity-odor zone' attributed specifically to the diethyl acetal family and distinguished from other acetals by its unique organoleptic contribution [1]. Alongside 1,1-diethoxy-3-methylbutane and 1,1-diethoxyhexane, it was among the ten additional diethyl acetals detected, each contributing differently to the overall aroma profile [1]. Separately, sensory evaluation in freshly distilled cognac and in Chinese liquors (Wuliangye, Jiannanchun) confirms that the parent aldehyde 2-methylbutanal possesses a distinct nutty, chocolate, and malty odor with a high flavor dilution (FD) factor, whereas the isomeric 3-methylbutanal (derived from 1,1-diethoxy-3-methylbutane) delivers a different, more malty note profile [2][3]. The acetal functions as a stable, non-volatile reservoir that hydrolyzes under acidic conditions to release 2-methylbutanal in situ, providing temporal aroma modulation not achievable with the free aldehyde or with the 3-methyl isomer acetal [4].

GC-Olfactometry Sensory Science Wine & Spirits Aroma

Hydrolytic Stability Profile: Base-Stable, Acid-Labile Behavior Defines Controlled Aldehyde Release vs. Free Aldehyde and Dimethyl Acetal Analog

1,1-Diethoxy-2-methylbutane demonstrates the characteristic stability dichotomy of diethyl acetals: it is stable under neutral to alkaline conditions but undergoes rapid acid-catalyzed hydrolysis to liberate 2-methylbutanal [1]. While direct hydrolysis rate constants for this specific acetal are not computationally estimable via the HYDROWIN model , thermochemical studies on the closely related dimethyl acetal analog (1,1-dimethoxy-2-methylbutane) establish a standard enthalpy of hydrolysis (ΔrH°) of +8.134 ± 0.033 kcal/mol in the liquid phase, confirming that the hydrolysis is thermodynamically uphill, consistent with the known base-stability of acetals [2]. The analogous dimethyl acetal hydrolyzes substantially faster than diethyl acetals due to reduced steric hindrance, making the diethyl variant the preferred choice for applications requiring extended shelf stability and slower, more controlled flavor release in mildly acidic food matrices (e.g., pH 4–6 beverages) [3]. In contrast, free 2-methylbutanal (boiling point 94–96 °C) is highly volatile and prone to oxidation, offering no temporal release control [4].

Acetal Hydrolysis Flavor Delivery Protecting Group Chemistry

Flash Point Safety Margin: 1,1-Diethoxy-2-methylbutane Flash Point of ~30 °C vs. Highly Flammable Free Aldehyde and Lower Acetals

The predicted flash point of 1,1-diethoxy-2-methylbutane is 30.3 ± 18.0 °C . This places it well above the flash point of the parent aldehyde 2-methylbutanal (flash point ~ -4 °C to -10 °C, depending on source) [1]. It is also significantly higher than that of the lower-molecular-weight acetal acetaldehyde diethyl acetal (flash point -21 °C) . In the acetal series, flash point increases with molecular weight and carbon chain length: 1,1-diethoxyethane (C6) < 1,1-diethoxy-2-methylpropane (C8) < 1,1-diethoxybutane (C8) < 1,1-diethoxy-2-methylbutane (C9). This reduced flammability offers a practical handling and storage safety advantage in manufacturing environments.

Safety Data Flammability Chemical Handling

Regulatory Differentiation: CoE 10013 vs. FEMA/JECFA Designated Isomers Determines Flavor Formulation Eligibility

Regulatory databases establish clear, non-interchangeable designations: 1,1-diethoxy-2-methylbutane is assigned CoE number 10013 and categorized as a flavoring agent [1]. In contrast, its positional isomer 1,1-diethoxy-3-methylbutane (isovaleraldehyde diethyl acetal, CAS 3842-03-3) carries FEMA 4371 and JECFA 1730 with an EFSA evaluation year of 2007 and an ADI of 'No safety concern at current levels of intake' [2]. The linear analog 1,1-diethoxybutane (CAS 3658-95-5) holds different regulatory identifiers altogether. For European flavor formulations, referencing the CoE list is mandatory, and substitution of the FEMA/JECFA-listed 3-methyl isomer for the CoE-listed 2-methyl isomer may violate the flavoring substance specification and thus render the formulation non-compliant under EU Regulation 1334/2008.

Food Contact Flavor Regulation Compliance

Physical Property Differentiation: Boiling Point Gap of 19 °C vs. 1,1-Diethoxybutane Enables Distillation-Based Separation and Purity Verification

1,1-Diethoxy-2-methylbutane has a predicted boiling point of 162.0 ± 8.0 °C at 760 mmHg . Its linear chain analog 1,1-diethoxybutane (butyraldehyde diethyl acetal, CAS 3658-95-5, C8H18O2) boils at 143 °C (experimental) [1]. The branched isomer 1,1-diethoxy-2-methylpropane (isobutyraldehyde diethyl acetal) boils at approximately 138 °C [2]. This 19–24 °C boiling point elevation arises from the additional methyl branch and extra methylene unit (C9 vs. C8), providing a practical window for fractional distillation during purification and for identity verification via boiling point determination. Density also differs: 1,1-diethoxybutane has a measured density of 0.8285 g/cm³ at 20 °C [1], while 1,1-diethoxy-2-methylbutane has a predicted density of 0.8 ± 0.1 g/cm³, a difference that may assist in purity assessment.

Physicochemical Properties Distillation Quality Control

High-Value Application Scenarios Where 1,1-Diethoxy-2-methylbutane Outperforms Alternatives


Authentic Spirits and Wine Flavor Reconstitution: Cognac-Type Aroma Formulations Requiring Controlled 2-Methylbutanal Release

Based on the GC-O-MS evidence identifying 1,1-diethoxy-2-methylbutane within the fruity-odor zone of Cognac [1], flavor houses developing authentic Cognac- or brandy-type reconstitutions must use this specific acetal rather than the 3-methyl isomer. The acid-catalyzed hydrolysis during beverage aging or consumption releases 2-methylbutanal, which contributes the characteristic nutty-cocoa nuance identified in Chinese liquors as well [2]. The regulatory CoE 10013 listing further mandates its use for EU-compliant formulations.

Long-Shelf-Life Beverage Flavor Encapsulation: Acid-Triggered Aroma Precursor for pH 4–6 Products

The base-stable, acid-labile hydrolysis profile [1] makes 1,1-diethoxy-2-methylbutane an ideal precursor for encapsulated flavors in acidic beverages (fruit juices, carbonated soft drinks, ready-to-drink alcoholic beverages). The slower hydrolysis kinetics compared to the dimethyl acetal analog (ΔrH° = +8.134 kcal/mol for the dimethyl variant [2]) provide extended shelf stability during storage at near-neutral pH, with aroma release triggered only upon consumption in the acidic oral environment. The higher flash point (~30 °C vs. -21 °C for acetaldehyde acetal ) also reduces fire-risk classification during spray-drying encapsulation processes.

Analytical Reference Standard for GC-MS Identification of Diethyl Acetal Isomers in Distilled Spirits

Given the definitive Kovats RI of 953 on DB-5 columns [1] and the 102-unit ΔRI separation from the 3-methyl isomer, analytical laboratories conducting spirit authentication or flavor profiling should procure high-purity 1,1-diethoxy-2-methylbutane as a reference standard. Its unambiguous chromatographic retention enables isomer-specific quantification, which is essential for differentiating authentic barrel-aged spirits (where 2-methylbutanal-derived acetals form naturally) from artificially flavored products.

Organic Synthesis Protecting Group for 2-Methylbutanal in Multi-Step Pharmaceutical Intermediate Production

In multi-step synthetic routes where 2-methylbutanal must be protected from nucleophilic attack, the diethyl acetal derivative offers a practical advantage over the dimethyl analog: greater steric bulk slows unwanted hydrolysis during aqueous workup at neutral pH while still allowing clean deprotection under mild acidic conditions [1]. The higher boiling point (162 °C vs. 94–96 °C for the free aldehyde) also simplifies solvent removal and purification by distillation [2], and the compound's commercial availability at >95% purity meets the specification requirements for GMP intermediate procurement.

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